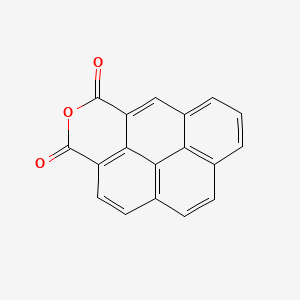
Phosphine, methylenebis[bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, methylenebis[bis(2-methylphenyl)-] typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines, including Phosphine, methylenebis[bis(2-methylphenyl)-] .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, methylenebis[bis(2-methylphenyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions yield phosphine oxides .
Aplicaciones Científicas De Investigación
Phosphine, methylenebis[bis(2-methylphenyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which Phosphine, methylenebis[bis(2-methylphenyl)-] exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets include transition metal complexes, and the pathways involved are primarily related to catalytic cycles in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Bis(2-methylphenyl)(phenyl)phosphine
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Phosphine, methylenebis[bis(2-methylphenyl)-] is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic processes, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Propiedades
Número CAS |
80058-11-3 |
|---|---|
Fórmula molecular |
C29H30P2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
bis(2-methylphenyl)phosphanylmethyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C29H30P2/c1-22-13-5-9-17-26(22)30(27-18-10-6-14-23(27)2)21-31(28-19-11-7-15-24(28)3)29-20-12-8-16-25(29)4/h5-20H,21H2,1-4H3 |
Clave InChI |
XSHKLYMDAGQDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(CP(C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


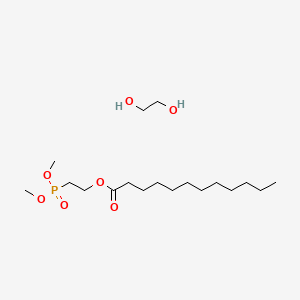
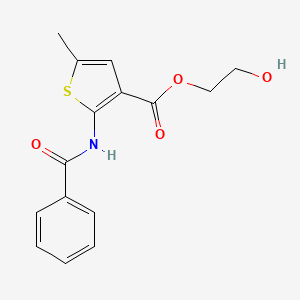
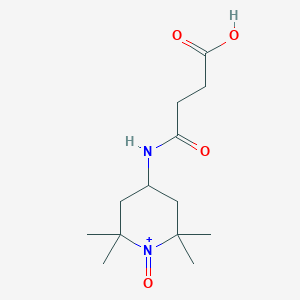
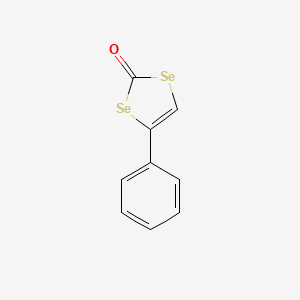
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)

